![molecular formula C7H14ClN3 B3047691 [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride CAS No. 1431965-18-2](/img/structure/B3047691.png)
[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The crystal structure of a similar compound, 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, was analyzed, providing valuable data for the field of crystallography .
Antibacterial Applications
Pyrazole compounds, including [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride, have been noted for their antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .
Anti-inflammatory Applications
These compounds also exhibit anti-inflammatory properties . They could be used in the development of new anti-inflammatory medications, providing potential treatments for various inflammatory diseases .
Anticancer Applications
The anticancer properties of pyrazole compounds make them a subject of interest in cancer research . They could potentially be used in the development of new antitumor drugs .
Anticonvulsant Applications
Pyrazole compounds have been noted for their anticonvulsant properties . This suggests potential applications in the treatment of conditions such as epilepsy .
Agrochemical Applications
Pyrazole compounds have potential applications in the agrochemical industry . They could be used in the development of new pesticides, contributing to more effective pest control strategies .
properties
IUPAC Name |
(1-propylpyrazol-4-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-2-3-10-6-7(4-8)5-9-10;/h5-6H,2-4,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQNKNOSOUKOKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride | |
CAS RN |
1431965-18-2 | |
Record name | 1H-Pyrazole-4-methanamine, 1-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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